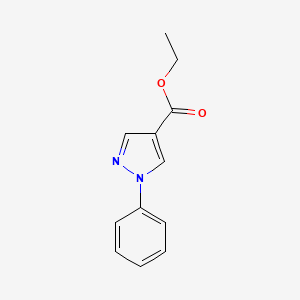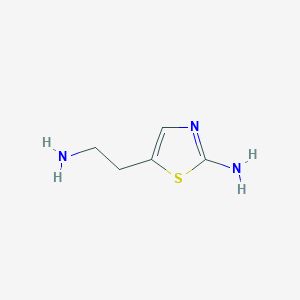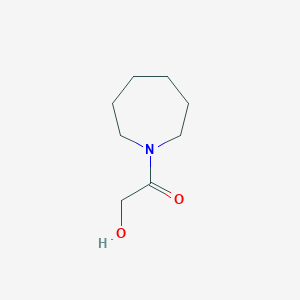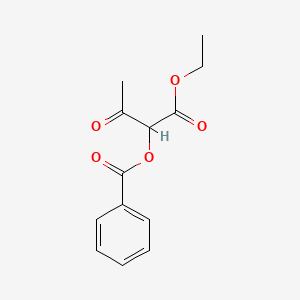
ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .
Synthesis Analysis
A novel series of Pyrazole derivatives were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . These newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .Molecular Structure Analysis
The molecular structure of ethyl 1-phenyl-1H-pyrazole-4-carboxylate can be represented by the formula C12H12N2O2 .Chemical Reactions Analysis
Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate is a heterocyclic building block . It may be used as an internal standard for the GC-MS determination of etomidate [ethyl-1- (1-phenylethyl)-1 H -imidazole-5-carboxylate] in mouse brain tissue .Physical And Chemical Properties Analysis
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate has a molecular weight of 216.24 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of ethyl 1-phenyl-1H-pyrazole-4-carboxylate, focusing on unique applications:
Preparation of Isoxazole Derivatives
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is utilized in synthesizing isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, which have potential applications as herbicides .
Intermediate in Organic Synthesis
This compound acts as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Antimicrobial Activity
Novel derivatives of ethyl 1-phenyl-1H-pyrazole-4-carboxylate have been synthesized and characterized for their antimicrobial properties, indicating its use in developing new antibacterial agents .
Anti-cancer Properties
Some pyrazole derivatives are investigated for their anti-cancer activities, including the ability to induce apoptosis in cancer cells through DNA damage .
Anti-inflammatory and Analgesic Applications
The compound’s derivatives are explored for their anti-inflammatory and analgesic properties, contributing to new drug development in these areas .
Anticonvulsant and Anthelmintic Effects
Research has also been conducted on the anticonvulsant and anthelmintic effects of pyrazole derivatives, which could lead to new treatments for related conditions .
Antioxidant Properties
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives exhibit antioxidant properties, which are valuable in various medical and cosmetic applications .
Mecanismo De Acción
Target of Action
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazole derivatives have been found to inhibit the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a prostaglandin involved in smooth muscle contraction/relaxation and a potent inhibitor of platelet aggregation .
Biochemical Pathways
For example, some pyrazole derivatives have been found to hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which is a key regulator of many important physiological processes .
Result of Action
Pyrazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv properties .
Safety and Hazards
Direcciones Futuras
Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis . Its future directions could involve further exploration of its potential uses in medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
ethyl 1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIULDHICQCHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549894 | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
885-94-9 | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)










![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)